molecular formula C14H13N3O5S B2620227 Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-15-7

Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2620227
CAS RN: 946284-15-7
M. Wt: 335.33
InChI Key: UCFIPOVFMLAIQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-bromo-benzo[d]dioxole with PdCl2, xantphos, Cs2CO3 in 1,4-dioxane at 130 °C has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine is reported to be 234.27 .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate in lab experiments is its broad-spectrum activity against cancer cells and microorganisms. In addition, this compound has shown low toxicity in normal cells, making it a potential candidate for the development of new drugs. However, the synthesis of this compound can be challenging due to the presence of multiple functional groups, and optimization of the reaction conditions is necessary to obtain a high yield of the desired product. Furthermore, the bioavailability and pharmacokinetics of this compound need to be studied further to determine its suitability for clinical use.

Future Directions

There are several future directions for research on Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate, including the development of new synthetic methods to improve the yield and purity of the compound. Furthermore, the structure-activity relationship of this compound needs to be studied further to optimize its pharmacological properties. In addition, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models to determine its suitability for clinical use. Finally, the potential of this compound as a lead compound for the development of new drugs needs to be explored further.

Synthesis Methods

Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2-bromoethyl benzo[d][1,3]dioxole-5-carboxylate, followed by the reaction with methyl isocyanate. Another method involves the reaction of 2-aminothiazole with 2-(benzo[d][1,3]dioxol-5-yl)acetic acid, followed by the reaction with thionyl chloride and then with methyl isocyanate. The synthesis of this compound can be challenging due to the presence of multiple functional groups, and optimization of the reaction conditions is necessary to obtain a high yield of the desired product.

Scientific Research Applications

Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate has shown promising results in various scientific research applications, including anticancer, antimicrobial, and anti-inflammatory activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has exhibited potent antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-20-14(19)17-13-16-9(6-23-13)5-12(18)15-8-2-3-10-11(4-8)22-7-21-10/h2-4,6H,5,7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFIPOVFMLAIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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